

AK602 (Aplaviroc): A Technical Guide for Researchers

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Compound of Interest				
Compound Name:	Aplaviroc			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AK602, also known as **Aplaviroc**. **Aplaviroc** is a small molecule inhibitor of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. While its clinical development was halted due to concerns of hepatotoxicity, its potent anti-HIV activity and unique mechanism of action continue to make it a subject of scientific interest.

Chemical Structure and Properties

Aplaviroc (IUPAC name: 4-(4-{[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl}phenoxy)benzoic acid) is a synthetic organic compound with a complex heterocyclic structure.[1] Its chemical identity and key properties are summarized in the tables below.



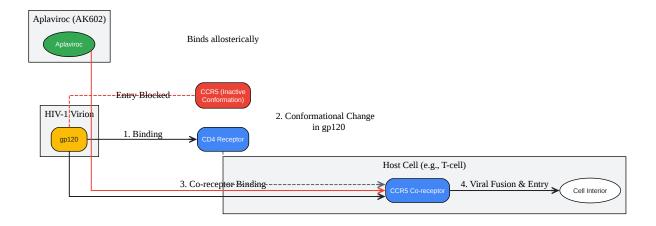
Identifier	Value	
IUPAC Name	4-(4-{[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl}phenoxy)benzoic acid[1]	
Synonyms	AK-602, GSK-873140, GW873140[2]	
CAS Number	461443-59-4[2]	
Chemical Formula	C33H43N3O6[1]	
SMILES	CCCCN1C(=O)INVALID-LINKINVALID- LINKO[2]	
InChI	InChl=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1[1]	
InChlKey	GWNOTCOIYUNTQP-FQLXRVMXSA-N[1]	

Property	Value	Source
Molecular Weight	577.72 g/mol	[1]
State	Solid	DrugBank Online
Water Solubility (Predicted)	0.0233 mg/mL	ALOGPS
logP (Predicted)	3.77	ALOGPS
pKa (Strongest Acidic) (Predicted)	4.3	Chemaxon
pKa (Strongest Basic) (Predicted)	7.94	Chemaxon
Solubility in DMSO	200 mg/mL (with ultrasonic)	MedchemExpress.com



Mechanism of Action: CCR5 Antagonism

Aplaviroc is a non-competitive, allosteric antagonist of the CCR5 receptor.[2] This means it binds to a site on the receptor that is distinct from the binding site of the natural chemokine ligands (like RANTES/CCL5) and the HIV-1 envelope glycoprotein gp120. This binding induces a conformational change in the CCR5 receptor, preventing its interaction with gp120 and thereby blocking the entry of R5-tropic HIV-1 into the host cell. The signaling pathway below illustrates this mechanism.



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Caption: HIV-1 entry and its inhibition by **Aplaviroc**.

Biological Activity

Aplaviroc has demonstrated potent in vitro activity against a broad range of R5-tropic HIV-1 isolates, with IC₅₀ values in the sub-nanomolar to low nanomolar range.



Assay Type	Target/Virus	IC50 / Kı	Reference
Anti-HIV-1 Activity	R5-tropic HIV-1	0.1 - 0.6 nM	INVALID-LINK
CCR5 Binding (K _i)	Human CCR5	2.9 nM	[Aplaviroc hydrochloride (AK602 hydrochloride)

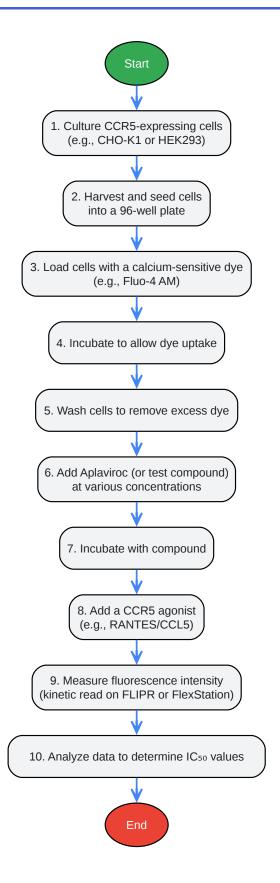
Experimental Protocols

A variety of in vitro assays are utilized to characterize the activity of CCR5 antagonists like **Aplaviroc**. A commonly used method is the calcium mobilization assay, which measures the ability of a compound to block the intracellular calcium flux induced by a CCR5 agonist.

Calcium Mobilization Assay Protocol

This protocol provides a general framework for assessing the antagonist activity of a compound at the CCR5 receptor using a fluorescence-based calcium mobilization assay.





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Caption: Workflow for a Calcium Mobilization Assay.



Detailed Steps:

Cell Preparation:

- Culture a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293).
- Harvest the cells and seed them into a 96-well black-walled, clear-bottom microplate at an appropriate density. Allow cells to adhere overnight.

· Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4
 AM, and an anion-exchange inhibitor like probenecid to prevent dye leakage.
- Remove the culture medium from the cells and add the dye-loading solution.
- Incubate the plate at 37°C for approximately 1 hour in the dark.

Compound Incubation:

- Wash the cells with an assay buffer to remove extracellular dye.
- Add serial dilutions of Aplaviroc or other test compounds to the wells.
- Incubate the plate for a specified period (e.g., 15-30 minutes) to allow the compound to interact with the receptors.

· Agonist Stimulation and Measurement:

- Place the plate into a fluorescence microplate reader (e.g., FLIPR or FlexStation)
 equipped with an automated liquid handling system.
- Initiate fluorescence reading to establish a baseline.
- Inject a CCR5 agonist (e.g., RANTES/CCL5) at a concentration that elicits a submaximal response (EC₈₀).



 Continue to measure the fluorescence intensity kinetically for a few minutes to capture the calcium flux.

Data Analysis:

- The increase in fluorescence intensity corresponds to the intracellular calcium concentration.
- Determine the inhibitory effect of **Aplaviroc** by comparing the agonist-induced calcium flux in the presence and absence of the compound.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Development and Hepatotoxicity

Aplaviroc underwent Phase II and III clinical trials for the treatment of HIV-1 infection. However, these trials were terminated prematurely due to a higher-than-expected incidence of severe hepatotoxicity.[3] The mechanism of this liver injury is not fully understood but is thought to be idiosyncratic. This adverse effect ultimately led to the discontinuation of its clinical development.

Conclusion

AK602 (**Aplaviroc**) is a potent and specific CCR5 antagonist with significant anti-HIV-1 activity. While its clinical development was halted, it remains a valuable research tool for studying CCR5 biology and HIV-1 entry mechanisms. The information and protocols provided in this guide are intended to support further scientific investigation into this and other related compounds.

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References



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 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665140#ak602-aplaviroc-chemical-structure-and-properties]

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